molecular formula C19H23N3O4 B10889212 4-Methoxy-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol

4-Methoxy-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10889212
M. Wt: 357.4 g/mol
InChI Key: RFIDSXBMPQZOTN-UHFFFAOYSA-N
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Description

4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is an organic compound with a complex structure that includes a methoxy group, a nitrobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach is to start with 4-methoxyphenol, which undergoes a series of reactions to introduce the nitrobenzyl and piperazine groups. The key steps include:

    Alkylation: The attachment of the nitrobenzyl group to the piperazine ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to handle the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted phenols.

Scientific Research Applications

4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-nitrobenzoic acid
  • 4-Methoxy-2-nitrobenzaldehyde
  • 2-Methoxy-4-nitrobenzoic acid

Uniqueness

4-METHOXY-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

4-methoxy-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C19H23N3O4/c1-26-17-6-7-19(23)16(12-17)14-21-10-8-20(9-11-21)13-15-4-2-3-5-18(15)22(24)25/h2-7,12,23H,8-11,13-14H2,1H3

InChI Key

RFIDSXBMPQZOTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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